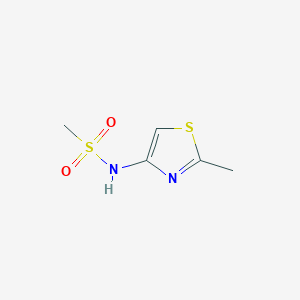![molecular formula C12H11N3 B14910320 2,4-Dimethylpyrimido[1,2-a]benzimidazole](/img/structure/B14910320.png)
2,4-Dimethylpyrimido[1,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethylpyrimido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrimidine and benzimidazole ring system, with methyl groups attached at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylpyrimido[1,2-a]benzimidazole typically involves the condensation of 2-aminobenzimidazole with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the reaction of 2-aminobenzimidazole with 2,4-pentanedione in the presence of a catalyst such as acetic acid, followed by cyclization to form the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylpyrimido[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed:
Oxidation: Formation of pyrimido[1,2-a]benzimidazole oxides.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2,4-Dimethylpyrimido[1,2-a]benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2,4-Dimethylpyrimido[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit DNA synthesis by binding to DNA polymerase or interfere with cell division by targeting microtubules .
Comparison with Similar Compounds
Benzimidazole: A parent compound with a simpler structure, known for its broad-spectrum biological activities.
Pyrimido[1,2-a]benzimidazole: A class of compounds with similar fused ring systems but different substituents.
Uniqueness: 2,4-Dimethylpyrimido[1,2-a]benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at the 2 and 4 positions enhances its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C12H11N3 |
|---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
2,4-dimethylpyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C12H11N3/c1-8-7-9(2)15-11-6-4-3-5-10(11)14-12(15)13-8/h3-7H,1-2H3 |
InChI Key |
XYOLQZGYDSWZLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC3=CC=CC=C3N12)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Chloro-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidin-2-amine](/img/structure/B14910252.png)






![Ethyl 3-amino-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14910288.png)


![N-[1-(1H-indol-3-yl)propan-2-yl]furan-2-carboxamide](/img/structure/B14910314.png)
